[1-(2-Bromophenyl)cyclopropyl]methanamine
CAS No.: 886365-59-9
Cat. No.: VC8307131
Molecular Formula: C10H12BrN
Molecular Weight: 226.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886365-59-9 |
|---|---|
| Molecular Formula | C10H12BrN |
| Molecular Weight | 226.11 |
| IUPAC Name | [1-(2-bromophenyl)cyclopropyl]methanamine |
| Standard InChI | InChI=1S/C10H12BrN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-7,12H2 |
| Standard InChI Key | NHHOPIJRDVTHTL-UHFFFAOYSA-N |
| SMILES | C1CC1(CN)C2=CC=CC=C2Br |
| Canonical SMILES | C1CC1(CN)C2=CC=CC=C2Br |
Introduction
[1-(2-Bromophenyl)cyclopropyl]methanamine is a chemical compound with the molecular formula C10H12BrN and a molecular weight of 226.11 g/mol. It is a valuable research chemical used in various scientific studies and industrial applications, particularly in organic synthesis and the development of new chemical entities .
Synthesis and Preparation Methods
The synthesis of [1-(2-Bromophenyl)cyclopropyl]methanamine typically involves two key steps:
-
Cyclopropanation: This step involves the formation of the cyclopropyl ring, which can be achieved through the reaction of an appropriate alkene with a carbene precursor.
-
Bromination: The next step involves the bromination of the phenyl ring, which can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Industrial production methods for this compound involve large-scale synthesis using similar steps, with a focus on optimizing yield and purity through advanced purification techniques like recrystallization and chromatography.
Chemical Reactions and Analysis
[1-(2-Bromophenyl)cyclopropyl]methanamine can undergo various chemical reactions:
-
Oxidation: This involves using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding ketones or carboxylic acids.
-
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.
-
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles such as hydroxide, cyanide, or amines.
Table 1: Common Reactions and Products
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Ketones or carboxylic acids |
| Reduction | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) | Alcohols or amines |
| Substitution | Hydroxide, cyanide, amines | Substituted derivatives |
Scientific Research Applications
[1-(2-Bromophenyl)cyclopropyl]methanamine has a wide range of applications in scientific research:
-
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
-
Biology: Employed in the study of biological pathways and interactions, particularly in receptor binding and enzyme inhibition.
-
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
[1-(2-Bromophenyl)cyclopropyl]methanamine can be compared with other similar compounds such as:
-
[1-(2-Chlorophenyl)cyclopropyl]methanamine: Similar structure but with a chlorine atom instead of bromine.
-
[1-(2-Fluorophenyl)cyclopropyl]methanamine: Similar structure but with a fluorine atom instead of bromine.
-
[1-(2-Iodophenyl)cyclopropyl]methanamine: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and interaction with biological targets, which can differ significantly from its halogen-substituted analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume